Pholedrine

Description

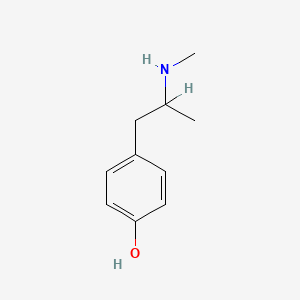

RN given refers to cpd without isomeric designation; structure

Structure

3D Structure

Properties

IUPAC Name |

4-[2-(methylamino)propyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8(11-2)7-9-3-5-10(12)6-4-9/h3-6,8,11-12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUQZKJEOOQSBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6114-26-7 (sulfate[2:1]) | |

| Record name | Pholedrine [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70861908 | |

| Record name | 4-[2-(Methylamino)propyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370-14-9 | |

| Record name | (±)-Pholedrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=370-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pholedrine [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[2-(Methylamino)propyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pholedrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOLEDRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY28O44JGD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pholedrine mechanism of action on adrenergic receptors

An In-Depth Technical Guide on the Core Mechanism of Action of Pholedrine on Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a sympathomimetic amine structurally related to amphetamine, exerts its pharmacological effects primarily through a complex interaction with the adrenergic system.[1][2] Clinically used as a pressor agent for hypotension and as a diagnostic tool in ophthalmology for Horner's syndrome, its mechanism is multifaceted.[1][2][3][4] This technical guide delineates the core mechanism of action of this compound, focusing on its interplay with adrenergic receptors. It summarizes the available quantitative and qualitative data, provides detailed experimental protocols for its study, and visualizes the key signaling pathways and workflows. While this compound's physiological effects are well-documented, a notable scarcity of quantitative data on its direct receptor interactions persists, highlighting an area for future research.[1]

Core Mechanism of Action: A Dual-Acting Sympathomimetic

This compound's sympathomimetic effects are attributed to a dual mechanism of action, combining a predominant indirect action with a minor, direct effect on adrenergic receptors.[1]

Primary Mechanism: Indirect Sympathomimetic Action

The principal mechanism by which this compound elicits its effects is by acting as an indirect-acting sympathomimetic amine.[1][5] It stimulates the release of endogenous norepinephrine (B1679862) from the storage vesicles of presynaptic sympathetic neurons into the synaptic cleft.[1][6] This elevation in synaptic norepinephrine concentration leads to the activation of postsynaptic α- and β-adrenergic receptors, which is responsible for the majority of its physiological effects, such as vasoconstriction and increased heart rate.[1] This mechanism is crucial for its use in diagnosing Horner's syndrome, as its mydriatic effect depends on the integrity of postganglionic sympathetic neurons capable of releasing norepinephrine.[6]

Caption: Diagram illustrating the primary indirect mechanism of this compound.

Secondary Mechanism: Direct Adrenergic Receptor Agonism

In addition to its primary indirect action, this compound is suggested to possess weak, direct agonist activity at both α- and β-adrenergic receptors.[1] This characteristic is similar to that of ephedrine (B3423809), a classic mixed-acting sympathomimetic amine.[6] While this direct action is considered a minor contributor to its overall pharmacological profile compared to norepinephrine release, it is part of its complete mechanism.[1]

Quantitative Data on Adrenergic Receptor Interaction

A significant challenge in the study of this compound is the scarcity of publicly available quantitative data regarding its direct binding affinities (Kᵢ or Kₐ), functional potency (EC₅₀), and efficacy (Eₘₐₓ) at specific adrenergic receptor subtypes.[1] The following tables summarize the known qualitative effects and highlight the gaps in quantitative data.

Table 1: this compound Interaction with α-Adrenergic Receptors

| Receptor Subtype | Binding Affinity (Kᵢ) | Potency (EC₅₀) / Efficacy (Eₘₐₓ) | Physiological Effect & Notes |

| α₁ | Data not available | Data not available | Pressor responses suggest agonistic activity, likely mediated by released norepinephrine and some direct action, leading to vasoconstriction.[1][7] |

| α₂ | Data not available | Data not available | The effects on α₂ receptors are not well-characterized, but like similar compounds, it may have some activity.[8] |

Table 2: this compound Interaction with β-Adrenergic Receptors

| Receptor Subtype | Binding Affinity (Kᵢ) | Potency (EC₅₀) / Efficacy (Eₘₐₓ) | Physiological Effect & Notes |

| β₁ | Data not available | Data not available | Increased heart rate (positive chronotropy) and contractility (positive inotropy) are observed, suggesting agonistic activity.[1][9] This is likely mediated by both released norepinephrine and some direct action. |

| β₂ | Data not available | Data not available | Effects such as bronchodilation are not primary documented effects of this compound, and its activity at β₂ receptors is not well-established. |

| β₃ | Data not available | Data not available | No significant data available. |

Adrenergic Receptor Signaling Pathways

The physiological effects of this compound, whether through direct agonism or indirectly via norepinephrine release, are mediated by the activation of well-characterized G protein-coupled receptor (GPCR) signaling pathways.[1][10]

α₁-Adrenergic Receptor Pathway (Gq-coupled)

Activation of α₁-adrenergic receptors leads to the stimulation of the Gq protein pathway.[11][12] This activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, and DAG activates protein kinase C (PKC), culminating in smooth muscle contraction.[10][13]

Caption: The Gq-coupled signaling cascade of the α₁-adrenergic receptor.

β-Adrenergic Receptor Pathway (Gs-coupled)

Activation of β₁ and β₂-adrenergic receptors stimulates the Gs protein pathway.[11][12] This activates adenylyl cyclase (AC), which converts ATP into cyclic AMP (cAMP).[12] cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to physiological effects such as increased heart rate and contractility (β₁) or smooth muscle relaxation (β₂).[13][14]

Caption: The Gs-coupled signaling cascade of β-adrenergic receptors.

Experimental Protocols

To characterize the interaction of this compound with adrenergic receptors, several standard pharmacological assays are employed.

Radioligand Binding Assay (for Binding Affinity)

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.[1]

Methodology:

-

Membrane Preparation: Tissues or cells expressing the adrenergic receptor of interest are homogenized and centrifuged to isolate cell membranes. Protein concentration is determined.[1]

-

Incubation: A constant concentration of a specific radioligand (e.g., [³H]prazosin for α₁ receptors) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.[1]

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating receptor-bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[1]

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. The inhibition constant (Kᵢ) is then determined from the IC₅₀ using the Cheng-Prusoff equation.[1]

Caption: A generalized workflow for a radioligand binding assay.

Functional Assays (for Potency and Efficacy)

Functional assays measure the physiological or cellular response to receptor activation.

This assay measures the change in intracellular cAMP levels following receptor activation.[1]

Methodology:

-

Cell Culture: Cells stably expressing the β-adrenergic (Gs-coupled) or α₂-adrenergic (Gi-coupled) receptor are cultured.[1]

-

Stimulation: Cells are treated with varying concentrations of this compound. For Gi-coupled receptors, cells are often co-stimulated with forskolin (B1673556) to induce a measurable level of cAMP that can then be inhibited.[1]

-

Lysis: After incubation, cells are lysed to release intracellular cAMP.[1]

-

Quantification: cAMP levels are quantified using methods such as ELISA or HTRF assays.

-

Data Analysis: A dose-response curve is plotted to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).[1]

Caption: A generalized workflow for a cAMP accumulation assay.

This assay measures the accumulation of inositol phosphates (IPs), a downstream product of Gq activation.[1]

Methodology:

-

Cell Labeling: Cells expressing the α₁-adrenergic receptor are incubated with [³H]myo-inositol to radiolabel the phosphoinositide pool.[1]

-

Stimulation: Labeled cells are stimulated with varying concentrations of this compound.[1]

-

Extraction: The reaction is stopped, and cells are lysed. Inositol phosphates are extracted.[1]

-

Quantification: The radioactivity of the extracted inositol phosphates is measured.

-

Data Analysis: A dose-response curve is plotted to determine the EC₅₀.

These assays use isolated tissues (e.g., rat vas deferens, aorta, atria) to measure a physiological response like muscle contraction or relaxation.[6]

Methodology:

-

Tissue Preparation: An appropriate tissue is dissected and mounted in an organ bath containing physiological salt solution, maintained at a constant temperature and aerated.

-

Transducer Attachment: The tissue is connected to an isometric force transducer to record changes in tension.[6]

-

Drug Addition: Cumulative concentration-response curves are generated by adding increasing concentrations of this compound.[6]

-

Distinguishing Direct vs. Indirect Effects: To separate direct from indirect actions, experiments can be repeated after chemical sympathectomy with reserpine (B192253) (which depletes norepinephrine stores) or in the presence of a norepinephrine uptake inhibitor.[6][7]

-

Data Analysis: Potency (EC₅₀) and efficacy (Eₘₐₓ) are determined from the concentration-response curves.[6]

Conclusion

This compound is a sympathomimetic agent that acts primarily by stimulating the release of norepinephrine from sympathetic neurons.[1][5] It also possesses a weak, direct agonist activity at adrenergic receptors.[1] Its physiological effects, including increased blood pressure and heart rate, are consistent with the activation of α₁- and β₁-adrenergic receptors by this released norepinephrine.[1] However, there is a significant lack of publicly available quantitative data defining its direct binding affinities and functional potencies at the various adrenergic receptor subtypes. This represents a critical knowledge gap. Future research employing the detailed experimental protocols outlined herein is necessary to fully elucidate the direct molecular interactions of this compound and provide a more complete understanding of its pharmacological profile for drug development professionals and researchers.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound: a substitute for hydroxyamphetamine as a diagnostic eyedrop test in Horner's syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: a substitute for hydroxyamphetamine as a diagnostic eyedrop test in Horner's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. Adrenergic receptor subtype activation by (+)-, (-)- and (+/-)-norephedrine in the pithed rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of optical isomers of ephedrine and methylephedrine on the twitch response in the isolated rat vas deferens and the involvement of alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chronotropic effects of optical isomers of ephedrine and methylephedrine in the isolated rat right atria and in vitro assessment of direct and indirect actions on beta 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 12. Adrenergic receptors and cardiovascular effects of catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

Pholedrine: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 370-14-9

Abstract

Pholedrine, a sympathomimetic amine, is a compound of significant interest in pharmacological research and clinical applications. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, pharmacokinetics, and toxicological profile. Detailed experimental protocols and data are presented to support its relevance to researchers, scientists, and drug development professionals.

Chemical Properties

This compound, with the IUPAC name 4-[2-(methylamino)propyl]phenol, is a substituted phenethylamine (B48288) derivative.[1] It is structurally related to methamphetamine, being its 4-hydroxy analog.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 370-14-9 | [1] |

| Molecular Formula | C₁₀H₁₅NO | [1] |

| Molecular Weight | 165.23 g/mol | [1] |

| Melting Point | 162-163 °C | [2] |

| pKa (phenolic hydroxyl) | 11.19 | [2] |

| pKa (methylamino) | 9.73 | [2] |

| Log P | 1.12 - 1.7 | [1][2] |

| Solubility | Slight solubility in water; soluble in alcohol, ether, and dilute acids. | [2] |

Mechanism of Action

Signaling Pathway of this compound-Induced Mydriasis

Experimental Protocols

Induction of Mydriasis in a Research Setting

This protocol describes the preparation and application of a 1% this compound sulphate solution for inducing mydriasis (pupil dilation) for ophthalmic examination in a research context.

Materials:

-

This compound sulphate powder

-

Sterile, deionized water

-

Sodium chloride

-

0.1 N Hydrochloric acid (HCl)

-

0.1 N Sodium hydroxide (B78521) (NaOH)

-

Sterile beakers and magnetic stir bar

-

pH meter

-

Topical anesthetic

-

Pupilometer or calibrated camera

Procedure:

-

Solution Preparation:

-

Dissolve the appropriate amount of this compound sulphate powder in approximately 80% of the final volume of sterile, deionized water to achieve a 1% (10 mg/mL) concentration.

-

Add sodium chloride to achieve an isotonic solution (approximately 0.9% w/v).

-

Adjust the pH to between 6.5 and 7.5 using 0.1 N HCl or 0.1 N NaOH.

-

Bring the solution to the final volume with sterile, deionized water.

-

-

Animal Preparation and Baseline Measurement:

-

Administer a topical anesthetic to the test eye(s) to minimize discomfort.

-

Measure and record the baseline pupil diameter of both eyes.

-

-

This compound Administration:

-

Instill one drop (approximately 50 µL) of the 1% this compound sulphate solution into the conjunctival sac of the test eye(s). The contralateral eye can serve as a control.

-

-

Monitoring and Data Collection:

-

Measure and record the pupil diameter of both eyes at regular intervals (e.g., every 15 minutes for the first 2 hours) until the pupil returns to the baseline size.

-

Pharmacokinetics

This compound is a known metabolite of methamphetamine.[5] The conversion is primarily catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme through aromatic hydroxylation.[5]

Metabolism:

-

Absorption: Information on the absorption of directly administered this compound is limited.

-

Distribution: Specific data on the volume of distribution and protein binding of this compound are not extensively documented.

-

Metabolism: As a metabolite of methamphetamine, this compound can be further conjugated to form this compound sulphate and this compound-glucuronide.[5]

-

Excretion: this compound and its conjugates are excreted in the urine.[5]

Methamphetamine Metabolism to Pholedrinedot

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. accessbiomedicalscience.mhmedical.com [accessbiomedicalscience.mhmedical.com]

- 4. benchchem.com [benchchem.com]

- 5. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Pharmacological Profile of p-Hydroxymethamphetamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Hydroxymethamphetamine (also known as pholedrine or 4-hydroxy-N-methylamphetamine) is a sympathomimetic amine belonging to the substituted phenethylamine (B48288) and amphetamine classes.[1] Structurally, it is the para-hydroxylated metabolite of methamphetamine and is also used clinically as a topical mydriatic agent for diagnosing conditions such as Horner's syndrome.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of p-hydroxymethamphetamine, summarizing its mechanism of action, receptor interactions, pharmacokinetic properties, and physiological effects. The information is presented to support research and drug development efforts in related fields.

Mechanism of Action

p-Hydroxymethamphetamine is classified as an indirect-acting sympathomimetic agent.[2][3] Its primary mechanism of action is the release of norepinephrine (B1679862) from presynaptic sympathetic neurons.[2] This action mimics the effects of stimulating the sympathetic nervous system, leading to a range of physiological responses.[2] Additionally, p-hydroxymethamphetamine has been shown to be an agonist at the trace amine-associated receptor 1 (TAAR1), which is involved in modulating monoaminergic neurotransmission.[4][5] The presence of the para-hydroxyl group on the benzene (B151609) ring is crucial for its biological activity, mimicking the structure of endogenous catecholamines like dopamine (B1211576) and norepinephrine.[2]

Quantitative Pharmacological Data

While extensive quantitative data for p-hydroxymethamphetamine is limited in publicly available literature, the following tables summarize the key findings. It is important to note the absence of comprehensive receptor binding affinity data (Kᵢ values) for adrenergic and monoamine transporter sites.

Table 1: Functional Potency (EC₅₀) of S-(+)-p-Hydroxymethamphetamine at TAAR1

| Receptor | Species | EC₅₀ (µM) |

| TAAR1 | Rat (rTAAR1) | 0.89 |

| TAAR1 | Mouse (mTAAR1) | 0.92 |

| TAAR1 | Human-Rat Chimera (hrChTAAR1) | 4.44 |

| Data from Reese et al. (2007) indicating that S-(+)-p-hydroxymethamphetamine is a full agonist at mouse and human-rat chimera TAAR1 and a partial agonist at rat TAAR1.[4] |

Table 2: Pharmacokinetic Parameters of Racemic p-Hydroxymethamphetamine in Rats (Intravenous Bolus, 20 mg/kg)

| Enantiomer | Clearance (mL/min/kg) | Volume of Distribution at Steady State (L/kg) | Unchanged in Urine (%) | Conjugated in Urine (%) |

| D-OHMAP | 93.5 | 4.23 ± 1.76 | 29 | 57 |

| L-OHMAP | 83.9 | 3.15 ± 0.84 | 34 | 52 |

| Data from Hutchaleelaha & Mayersohn (1997).[6] |

Experimental Protocols

Detailed experimental protocols for p-hydroxymethamphetamine are not widely published. However, the following are representative methodologies for key experiments used to characterize sympathomimetic amines.

Radioligand Binding Assay for Adrenergic Receptors

This protocol is a generalized method to determine the binding affinity (Kᵢ) of a compound for adrenergic receptors.

-

Objective: To quantify the affinity of p-hydroxymethamphetamine for various adrenergic receptor subtypes (e.g., α₁, α₂, β₁, β₂).

-

Methodology:

-

Membrane Preparation: Tissues or cells expressing the target adrenergic receptor subtype are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors). The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in the assay buffer.

-

Binding Assay: The membrane preparation is incubated with a specific radioligand (e.g., [³H]prazosin for α₁ receptors, [³H]rauwolscine for α₂ receptors, [³H]CGP-12177 for β receptors) at a concentration below its Kₔ value.

-

Competition Binding: A range of concentrations of unlabeled p-hydroxymethamphetamine are added to compete with the radioligand for binding to the receptor.

-

Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of p-hydroxymethamphetamine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Norepinephrine Release Assay from Brain Synaptosomes

This assay measures the ability of a compound to induce the release of norepinephrine from nerve terminals.

-

Objective: To quantify the norepinephrine-releasing activity of p-hydroxymethamphetamine.

-

Methodology:

-

Synaptosome Preparation: Brain tissue (e.g., hypothalamus or cortex) is homogenized in a sucrose (B13894) buffer. The homogenate is subjected to differential centrifugation to isolate synaptosomes, which are resealed nerve terminals.[7][8][9]

-

Loading with [³H]Norepinephrine: The synaptosomes are incubated with [³H]norepinephrine, which is taken up and stored in synaptic vesicles.

-

Superfusion: The loaded synaptosomes are placed in a superfusion chamber and continuously perfused with a physiological buffer.

-

Stimulation: After a baseline period, the synaptosomes are exposed to various concentrations of p-hydroxymethamphetamine.

-

Fraction Collection: The superfusate is collected in fractions over time.

-

Quantification: The amount of [³H]norepinephrine in each fraction is determined by scintillation counting.

-

Data Analysis: The release of [³H]norepinephrine is expressed as a percentage of the total radioactivity in the synaptosomes. The potency (EC₅₀) and efficacy (Eₘₐₓ) of p-hydroxymethamphetamine to induce norepinephrine release are then calculated.

-

Intracellular Calcium Mobilization Assay

This assay is used to determine the functional activity of a compound at Gq-coupled receptors, such as α₁-adrenergic receptors.

-

Objective: To measure the ability of p-hydroxymethamphetamine to induce intracellular calcium mobilization via α₁-adrenergic receptor activation.

-

Methodology:

-

Cell Culture: Cells stably or transiently expressing the α₁-adrenergic receptor subtype of interest are cultured in appropriate media.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).[10][11][12][13][14]

-

Stimulation: The dye-loaded cells are exposed to various concentrations of p-hydroxymethamphetamine.

-

Fluorescence Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader or microscope by monitoring the change in fluorescence intensity of the calcium-sensitive dye.[10][11]

-

Data Analysis: The increase in fluorescence is proportional to the increase in intracellular calcium. The concentration of p-hydroxymethamphetamine that produces 50% of the maximal response (EC₅₀) is calculated to determine its potency as an agonist.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Indirect sympathomimetic action of p-hydroxymethamphetamine.

Caption: Workflow for in vitro pharmacological characterization.

Pharmacokinetic Profile

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Metabolism: p-Hydroxymethamphetamine is a major metabolite of methamphetamine, formed primarily through aromatic hydroxylation catalyzed by the cytochrome P450 enzyme CYP2D6.[15] It undergoes further metabolism through conjugation with sulfate (B86663) and glucuronide before excretion.[15] In humans, sulfation is the predominant conjugation pathway.[15]

-

Excretion: The metabolites are excreted in the urine.[15]

-

Stereoselectivity: There is evidence of stereoselectivity in the disposition of p-hydroxymethamphetamine enantiomers in rats, with differences observed in clearance and urinary excretion of the unchanged drug and its conjugates.[6]

Physiological Effects

Cardiovascular Effects

As an indirect-acting sympathomimetic, p-hydroxymethamphetamine is expected to produce cardiovascular effects consistent with increased adrenergic stimulation. These include:

-

Increased Blood Pressure: Caused by vasoconstriction mediated by α-adrenergic receptors.[2][16]

-

Increased Heart Rate: A result of β₁-adrenergic receptor stimulation in the heart.[2][16]

Studies on structurally similar compounds like ephedrine (B3423809) and pseudoephedrine have demonstrated dose-dependent increases in blood pressure and heart rate.[17][18][19]

Central Nervous System (CNS) Effects

The ability of p-hydroxymethamphetamine to cross the blood-brain barrier is lower than that of methamphetamine due to its hydroxyl group, resulting in predominantly peripheral effects.[2] However, central effects can still occur. Studies in rodents have shown that direct administration of p-hydroxyamphetamine (the N-demethylated analog) into the brain produces a behavioral stimulant effect, likely mediated by the dopaminergic system.[20] As a metabolite of methamphetamine, which has significant CNS stimulant properties, some contribution of p-hydroxymethamphetamine to the overall CNS effects of the parent drug is possible.[21][22]

Conclusion

p-Hydroxymethamphetamine is a sympathomimetic amine with an indirect mechanism of action, primarily through the release of norepinephrine. It also demonstrates activity as a TAAR1 agonist. Its pharmacological profile is characterized by cardiovascular stimulation. While it is a major metabolite of methamphetamine, its own pharmacological properties are less extensively characterized, with a notable lack of quantitative receptor binding data. Further research is warranted to fully elucidate its direct receptor interactions and to provide a more complete understanding of its pharmacological and toxicological profile.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 370-14-9 | >98% [smolecule.com]

- 3. (+-)-Pholedrine | C10H15NO | CID 4655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 6. p-Hydroxymethamphetamine enantiomer pharmacokinetics and metabolism in rats: absence of N-demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Norepinephrine release and reuptake by hypothalamic synaptosomes of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proteomic comparison of different synaptosome preparation procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. β2-Adrenergic receptor activation mobilizes intracellular calcium via a non-canonical cAMP-independent signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mobilization of intracellular calcium by alpha 1-adrenergic receptor activation in muscle cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biophysics-reports.org [biophysics-reports.org]

- 15. Methamphetamine - Wikipedia [en.wikipedia.org]

- 16. Methamphetamine-induced cardiotoxicity: in search of protective transcriptional mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effect of oral pseudoephedrine on blood pressure and heart rate: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Ephedrine-Induced Increases in Blood Pressure and Heart Rate Due to Suspected Cardiac Sympathetic Denervation Supersensitivity in a Patient with Parkinson's Disease Under Spinal Anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Modelling the cardiovascular effects of ephedrine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Central administration of p-hydroxyamphetamine produces a behavioral stimulant effect in rodents: evidence for the involvement of dopaminergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Methamphetamine Dysregulation of the Central Nervous System and Peripheral Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. americanaddictioncenters.org [americanaddictioncenters.org]

Veritol (Pholedrine): A Comprehensive Technical Guide on its Discovery, History, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the sympathomimetic amine, Veritol, more commonly known as Pholedrine. Delving into its discovery and historical development, this document meticulously outlines its synthesis, early pharmacological investigations, and clinical applications. The guide emphasizes detailed experimental methodologies, quantitative data from key studies, and the intricate signaling pathways through which this compound exerts its physiological effects. This comprehensive resource is designed to serve as a foundational reference for researchers, scientists, and professionals engaged in drug development and pharmacological research.

Introduction

This compound, chemically known as 4-hydroxy-N-methylamphetamine, is a sympathomimetic agent that garnered clinical interest in the mid-20th century.[1] Sold under various trade names including Veritol, Paredrinol, and Pulsotyl, its primary applications were in ophthalmology as a mydriatic agent and for cardiovascular support as an antihypotensive.[1] Structurally a substituted phenethylamine (B48288) and an amphetamine derivative, this compound's mechanism of action is primarily attributed to its ability to stimulate the sympathetic nervous system by promoting the release of norepinephrine (B1679862). This guide will provide a detailed account of its journey from synthesis to its clinical use, with a focus on the scientific underpinnings of its pharmacological activity. This compound is also recognized as a major metabolite of methamphetamine.

Discovery and History

The development of this compound can be traced back to the active period of sympathomimetic amine research in the early to mid-20th century. While the precise date of its first synthesis is cited as 1951, early pharmacological characterizations and patent filings by Knoll AG in Germany suggest its origins lie in the late 1930s.

Key Milestones:

-

1937: Initial pharmacological studies were conducted, highlighting its vasopressor effects, with some reports suggesting its potency was superior to the widely used ephedrine.

-

1938-1939: Knoll AG filed key patents in Germany (DE 674753 and DE 665793), securing the intellectual property for this compound and its synthesis.

-

1951: Refined methods for the synthesis of this compound sulfate (B86663) were developed, which improved its viability for pharmaceutical production.

-

Mid-20th Century: this compound found its place in clinical practice, primarily for its mydriatic and vasopressor properties.

-

2004: Despite its historical use, by 2004, this compound remained commercially available only in Germany, primarily for ophthalmic applications.

-

2021: In a modern application, this compound was identified as a potential biomarker for detecting the direct disposal of methamphetamine in wastewater, highlighting its connection to methamphetamine metabolism.[2]

Chemical Synthesis

The synthesis of this compound (4-hydroxy-N-methylamphetamine) involves the introduction of a hydroxyl group at the para position of the aromatic ring of the methamphetamine structure. A common synthetic route proceeds as follows:

-

Starting Material: The synthesis often begins with p-methoxybenzyl methyl ketone.

-

Reductive Amination: This precursor undergoes reductive amination with methylamine. This step introduces the methylamino group to the propyl side chain.

-

Hydroxylation: The final key step is the hydroxylation of the para-position on the benzene (B151609) ring, converting the methoxy (B1213986) group to a hydroxyl group, yielding this compound.

-

Salt Formation: For pharmaceutical use, this compound is typically converted to its sulfate salt (this compound sulfate) to enhance its water solubility.

Pharmacological Profile

Mechanism of Action

This compound is classified as an indirect-acting sympathomimetic amine.[3] Its primary mechanism of action is the stimulation of the sympathetic nervous system through the release of norepinephrine from presynaptic nerve terminals. This release of norepinephrine then acts on adrenergic receptors to elicit a physiological response.

The presence of the hydroxyl group on the benzene ring is crucial for its activity, as it mimics the structure of endogenous catecholamines like norepinephrine and dopamine, allowing for interaction with adrenergic systems. The N-methyl group contributes to its increased lipophilicity compared to its primary amine analog, northis compound, which can enhance its penetration into the central nervous system.

Signaling Pathways

As an indirect sympathomimetic that causes the release of norepinephrine, this compound's effects are mediated through the activation of adrenergic receptors (alpha and beta) by the released norepinephrine. The downstream signaling cascades are well-established for adrenergic stimulation.

Caption: Adrenergic signaling pathway activated by this compound-induced norepinephrine release.

Pharmacodynamics

The primary pharmacodynamic effects of this compound are related to its sympathomimetic activity:

-

Cardiovascular: this compound exerts a pressor effect, increasing blood pressure by causing peripheral vasoconstriction (mediated by α-adrenergic receptors) and potentially increasing cardiac output (mediated by β-adrenergic receptors).

-

Ophthalmic: When applied topically to the eye, this compound induces mydriasis (pupil dilation) by stimulating the radial muscles of the iris, which are under sympathetic control.

Quantitative Data and Experimental Protocols

Mydriatic Effects

Experimental Protocol: Evaluation of Mydriatic Effect in Humans

A representative protocol for evaluating the mydriatic effect of a sympathomimetic agent like this compound in human subjects is as follows:

-

Subject Selection: A cohort of healthy adult volunteers with no pre-existing ocular pathologies is recruited.

-

Baseline Measurement: The baseline pupil diameter is measured using a pupillometer under standardized lighting conditions (e.g., scotopic or mesopic).

-

Drug Administration: A single drop of a standardized concentration of the mydriatic agent (e.g., 1% this compound sulfate solution) is instilled into the conjunctival sac of one eye. The contralateral eye can serve as a control.

-

Time-Course Measurement: Pupil diameter is measured at regular intervals (e.g., every 15 minutes for the first hour, then every 30 minutes) until the pupil returns to its baseline size.

-

Data Analysis: The change in pupil diameter from baseline is calculated for each time point. The onset of action, time to peak mydriasis, and duration of mydriasis are determined.

Table 1: Comparative Mydriatic Efficacy of this compound and Other Agents

| Mydriatic Agent | Concentration | Onset of Mydriasis | Time to Peak Mydriasis | Peak Mydriasis (Mean Pupil Diameter Increase) | Duration of Mydriasis |

| This compound | 1% | ~20-90 minutes | Not explicitly stated | 2.2 mm | 8-10 hours |

| Hydroxyamphetamine | 0.5% | Similar to this compound | Not explicitly stated | Similar to this compound | Not explicitly stated |

| Phenylephrine | 2.5% | Rapid | ~60 minutes | 1.24 - 1.80 mm | Several hours |

| Tropicamide | 1% | 15-20 minutes | 20-40 minutes | ~6-7 mm (total diameter) | 4-8 hours |

Data for this compound and Hydroxyamphetamine are based on a comparative study.[3] Data for Phenylephrine and Tropicamide are from separate clinical trials and are provided for comparative context.

Cardiovascular (Vasopressor) Effects

Experimental Protocol: Evaluation of Vasopressor Effects in Animal Models (Canine)

A typical protocol to assess the vasopressor effects of a sympathomimetic agent in an anesthetized dog model is as follows:

-

Animal Preparation: A healthy adult dog is anesthetized (e.g., with sodium pentobarbital). The femoral artery and vein are cannulated for blood pressure measurement and drug administration, respectively.

-

Autonomic Blockade: To isolate the direct and indirect effects of the sympathomimetic agent from reflex autonomic responses, a ganglionic blocking agent (e.g., mecamylamine) can be administered.

-

Dose-Response Measurement: The drug is administered intravenously at increasing doses (e.g., 0.1, 1.0, 10.0 µg/kg). Blood pressure (systolic, diastolic, and mean arterial pressure) and heart rate are continuously monitored.

-

Receptor Blockade Studies: To determine the involvement of specific adrenergic receptors, the experiment can be repeated after the administration of selective alpha-blockers (e.g., phentolamine) or beta-blockers (e.g., propranolol).

-

Data Analysis: The change in blood pressure and heart rate from baseline is plotted against the drug dose to generate a dose-response curve.

Table 2: Expected Vasopressor Effects of Sympathomimetic Amines

| Agent | Primary Receptor Action (of released NE) | Expected Effect on Mean Arterial Pressure | Expected Effect on Heart Rate |

| This compound | α and β | Increase | Variable (can be reflex bradycardia or direct increase) |

| Norepinephrine | Primarily α, some β1 | Significant Increase | Reflex Bradycardia (due to potent vasoconstriction) |

| Epinephrine | α and β | Increase | Increase |

| Phenylephrine | Primarily α1 | Increase | Reflex Bradycardia |

This table represents the generally accepted cardiovascular effects of these agents. Specific quantitative data for this compound from early studies is not available.

Caption: Experimental workflow for a clinical trial on the mydriatic effects of this compound.

Clinical Applications

The primary historical clinical applications of this compound were:

-

Ophthalmology: As a topical 1% solution, it was used to induce mydriasis for diagnostic eye examinations. It was also used in the diagnosis of Horner's syndrome to differentiate between preganglionic and postganglionic nerve lesions.[3] A positive mydriatic response to this compound in a patient with Horner's syndrome would suggest a preganglionic lesion, as the postganglionic neuron is still intact and able to release norepinephrine.

-

Cardiovascular Support: this compound was utilized as an antihypotensive agent to treat circulatory collapse and hypotension, leveraging its ability to increase blood pressure through norepinephrine release.

Conclusion

Veritol (this compound) represents a significant chapter in the history of sympathomimetic drug development. Its discovery and clinical application provided valuable tools for ophthalmology and cardiovascular medicine in the mid-20th century. While its use has largely been superseded by more modern and selective agents, a thorough understanding of its pharmacology, from its chemical synthesis to its mechanism of action and historical clinical use, remains pertinent for researchers in pharmacology and drug development. The methodologies employed in its early evaluation laid the groundwork for the assessment of future sympathomimetic drugs, and its unique role as a metabolite of methamphetamine continues to be of interest in forensic and environmental toxicology. This guide has aimed to provide a comprehensive and technically detailed overview to serve as a valuable resource for the scientific community.

References

Pholedrine as a Metabolite of Methamphetamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of pholedrine (4-hydroxymethamphetamine) as a significant metabolite of methamphetamine. The metabolism of methamphetamine, a potent central nervous system stimulant, is a critical area of study in pharmacology, toxicology, and forensic science. This document details the metabolic pathways leading to the formation of this compound, with a primary focus on the enzymatic processes involved, particularly the role of cytochrome P450 2D6 (CYP2D6). Furthermore, this guide presents quantitative data on this compound concentrations in various biological matrices, outlines detailed experimental protocols for its detection and quantification, and explores the signaling pathways through which this compound may exert its pharmacological effects. The information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of methamphetamine metabolism and its implications.

Introduction

Methamphetamine is a widely abused psychostimulant that undergoes extensive metabolism in the human body, leading to the formation of several metabolites. Among these, this compound (4-hydroxy-N-methylamphetamine) is a major product of aromatic hydroxylation.[1] The presence and concentration of this compound in biological samples are of significant interest for clinical and forensic toxicology, as it can provide insights into the extent of methamphetamine use and the metabolic capacity of the individual.[1][2] this compound itself is a sympathomimetic amine and has been used clinically as a pressor agent, which complicates the interpretation of its presence in biological samples.[3][4] This guide provides an in-depth examination of this compound as a metabolite of methamphetamine, covering the core areas of metabolic pathways, quantitative analysis, experimental procedures, and pharmacological signaling.

Metabolic Pathway of Methamphetamine to this compound

The primary route of this compound formation is the aromatic 4-hydroxylation of methamphetamine. This reaction is predominantly catalyzed by the polymorphic cytochrome P450 enzyme, CYP2D6.[2][5][6][7] The efficiency of this metabolic conversion can be significantly influenced by an individual's CYP2D6 genotype, leading to variations in the pharmacokinetic profile of both methamphetamine and its metabolites.[8][9]

Following its formation, this compound can undergo further Phase II metabolism, primarily through conjugation with sulfate (B86663) and glucuronic acid, to form this compound sulfate and this compound glucuronide, respectively.[2][7] These conjugation reactions are catalyzed by sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs), rendering the metabolite more water-soluble and facilitating its renal excretion.[10][11]

Below is a diagram illustrating the metabolic conversion of methamphetamine to this compound and its subsequent conjugation.

Quantitative Data

The concentration of this compound and its conjugates in biological samples can vary widely depending on the dose of methamphetamine, the time of sampling, and the individual's metabolic rate. The following tables summarize available quantitative data from the literature. It is important to note that comprehensive pharmacokinetic data for this compound following controlled methamphetamine administration in humans is limited.

Table 1: Urinary Concentrations of this compound Conjugates in Methamphetamine Users [2]

| Metabolite | Concentration Range (µg/mL) |

| p-hydroxymethamphetamine-sulphate (this compound Sulphate) | 0.02 - 21.7 |

| p-hydroxymethamphetamine-glucuronide | <0.02 - 2.43 |

Table 2: this compound Concentrations in a Fatal Intoxication Case [12]

| Biological Matrix | This compound Concentration |

| Blood (antemortem) | 16.1 µg/mL |

| Urine (antemortem) | 1120 µg/mL |

| Heart Blood (postmortem) | 23.0 µg/mL |

| Liver (postmortem) | 27.3 µg/g |

Table 3: Urinary Excretion of 4-Hydroxymethamphetamine after Oral Methamphetamine Administration in Humans [9]

| Dose of Methamphetamine | Percentage of Dose Excreted as 4-Hydroxymethamphetamine (in 24h urine) |

| 20 mg | 15% |

Experimental Protocols

The accurate quantification of this compound in biological matrices is essential for research and forensic applications. The following sections detail established analytical methodologies.

Quantification of this compound in Human Urine by LC-MS/MS

This protocol describes a robust method for the quantification of total this compound in urine, involving enzymatic hydrolysis of its conjugates, solid-phase extraction (SPE) for sample cleanup, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

4.1.1. Sample Preparation

-

Enzymatic Hydrolysis: To 1 mL of urine, add an internal standard (e.g., this compound-d5) and a buffer solution (e.g., acetate (B1210297) buffer, pH 5.0). Add β-glucuronidase/arylsulfatase from Helix pomatia and incubate at 37°C for at least 4 hours to hydrolyze the glucuronide and sulfate conjugates.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of water.

-

Load the hydrolyzed urine sample onto the SPE cartridge.

-

Wash the cartridge with 3 mL of water, followed by 3 mL of 20% methanol in water.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute this compound with 2 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

4.1.2. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient program should be developed to achieve optimal separation of this compound from other matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: Precursor ion (Q1) m/z 166.1 → Product ion (Q3) m/z 107.1 (quantifier) and m/z 77.1 (qualifier).

-

This compound-d5 (IS): Precursor ion (Q1) m/z 171.1 → Product ion (Q3) m/z 112.1.

-

-

Collision Energy and other MS parameters: These should be optimized for the specific instrument used.

-

The following diagram illustrates the workflow for this experimental protocol.

Quantification of this compound in Biological Samples by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of this compound. Due to the polar nature of this compound, derivatization is typically required to improve its volatility and chromatographic properties.

4.2.1. Sample Preparation and Derivatization

-

Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) from the biological matrix (e.g., urine, blood) under alkaline conditions to isolate the basic drug fraction.

-

Derivatization: The extracted residue is derivatized to block the polar hydroxyl and secondary amine groups. Common derivatizing agents for amphetamine-like substances include:

-

Acylating agents: Trifluoroacetic anhydride (B1165640) (TFAA), Pentafluoropropionic anhydride (PFPA), or Heptafluorobutyric anhydride (HFBA).

-

Silylating agents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The derivatization reaction is typically carried out by heating the sample with the derivatizing agent at a specific temperature (e.g., 60-80°C) for a set time (e.g., 20-30 minutes).

-

4.2.2. GC-MS Conditions

-

Gas Chromatography (GC):

-

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms), is commonly used.

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: A temperature program is used to separate the analytes, starting at a lower temperature and ramping up to a higher temperature.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Detection Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative identification.

-

Characteristic Ions: The specific ions to be monitored will depend on the derivatizing agent used.

-

Signaling Pathways of this compound

This compound is a sympathomimetic amine, and its pharmacological effects are primarily mediated through the adrenergic system. It acts as an indirect-acting sympathomimetic by promoting the release of norepinephrine (B1679862) from presynaptic nerve terminals. Additionally, it is suggested to have weak, direct agonist activity at both α- and β-adrenergic receptors.[1]

The released norepinephrine then binds to postsynaptic α- and β-adrenergic receptors, initiating downstream signaling cascades.

-

α1-Adrenergic Receptors: Coupled to Gq proteins, their activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This pathway ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC), leading to smooth muscle contraction and vasoconstriction.[1]

-

β-Adrenergic Receptors (β1 and β2): Coupled to Gs proteins, their activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. cAMP activates protein kinase A (PKA), which phosphorylates various cellular proteins, resulting in physiological responses such as increased heart rate and contractility (β1) and smooth muscle relaxation (β2).[1][13]

The diagram below illustrates the proposed signaling pathway for this compound's action on a synapse.

Conclusion

This compound is a key metabolite of methamphetamine, and its detection and quantification provide valuable information for clinical and forensic investigations. The metabolic pathway is primarily governed by the activity of CYP2D6, highlighting the importance of pharmacogenomics in understanding individual responses to methamphetamine. While analytical methods for this compound are well-established, further research is needed to fully elucidate its pharmacokinetic profile following controlled methamphetamine administration and to detail the specific enzyme isoforms involved in its conjugation. The sympathomimetic effects of this compound, mediated through the adrenergic system, also warrant further investigation to understand its contribution to the overall pharmacological and toxicological profile of methamphetamine. This technical guide serves as a foundational resource for professionals in the fields of drug metabolism, toxicology, and pharmacology.

References

- 1. benchchem.com [benchchem.com]

- 2. Methylephedrine concentrations in blood and urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Oxidation of methamphetamine and methylenedioxymethamphetamine by CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound is a marker of direct disposal of methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytochrome P4502D isozymes catalyze the 4-hydroxylation of methamphetamine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MDMA, methamphetamine, and CYP2D6 pharmacogenetics: what is clinically relevant? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Altered UDP-Glucuronosyltransferase and Sulfotransferase Expression and Function during Progressive Stages of Human Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jfda-online.com [jfda-online.com]

- 13. Ephedrine induced thioredoxin-1 expression through β-adrenergic receptor/cyclic AMP/protein kinase A/dopamine- and cyclic AMP-regulated phosphoprotein signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of Pholedrine Sulfate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pholedrine sulfate (B86663), a sympathomimetic amine of the phenethylamine (B48288) class, exerts its physiological effects primarily through an indirect mechanism of action, potentiating the effects of endogenous norepinephrine (B1679862). While direct quantitative binding and potency data for this compound sulfate are notably scarce in publicly available literature, its pharmacodynamic profile can be largely inferred from its structural similarity to other well-characterized sympathomimetics like ephedrine (B3423809) and tyramine. This guide synthesizes the current understanding of this compound sulfate's mechanism of action, its interaction with adrenergic receptors, and the resultant physiological responses. Detailed experimental protocols for assays relevant to its characterization are provided, alongside visualizations of its signaling pathways and experimental workflows to support further research and drug development efforts.

Introduction

This compound, chemically known as 4-hydroxy-N-methylamphetamine, is a synthetic sympathomimetic agent.[1] Historically, it has been used clinically for its pressor effects in treating hypotension and as a mydriatic agent for ophthalmic examination.[2][3] Its chemical structure, featuring a phenethylamine backbone with a hydroxyl group on the phenyl ring and a methyl group on the terminal amine, places it in close relation to endogenous catecholamines and other sympathomimetic drugs like amphetamine and ephedrine.[1] The pharmacologic activity of this compound sulfate is predominantly attributed to its ability to evoke the release of norepinephrine from sympathetic nerve endings, thereby acting as an indirect-acting sympathomimetic.[2] There is also evidence to suggest a minor, direct agonistic action on adrenergic receptors.[2]

Mechanism of Action

The primary mechanism of action of this compound sulfate is the displacement of norepinephrine from storage vesicles within presynaptic sympathetic neurons.[2] This leads to an increased concentration of norepinephrine in the synaptic cleft, which then activates postsynaptic α- and β-adrenergic receptors to elicit a physiological response.[2] This indirect action is responsible for the majority of its observed effects.[2]

Additionally, this compound is suggested to possess a weak, direct agonist activity at both α- and β-adrenergic receptors.[2] This dual mechanism, combining indirect and direct sympathomimetic effects, is also characteristic of agents like ephedrine.[2]

Figure 1: Indirect sympathomimetic action of this compound sulfate.

Adrenergic Receptor Interaction and Signaling Pathways

-

α1-Adrenergic Receptors: Coupled to Gq proteins, their activation by norepinephrine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to smooth muscle contraction and vasoconstriction.[2]

-

β1-Adrenergic Receptors: Coupled to Gs proteins, their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various intracellular proteins, resulting in increased cardiac contractility and heart rate.[2]

Figure 2: Simplified signaling pathways for α1 and β1 adrenergic receptors.

Quantitative Data

Due to the scarcity of direct quantitative data for this compound sulfate, this section provides a comparative summary of receptor binding affinities for structurally related phenethylamines. This information allows for an inferred profile of this compound's likely interactions.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Selected Phenethylamines

| Compound | α1-Adrenergic | α2-Adrenergic | β1-Adrenergic | β2-Adrenergic | D1 (Dopamine) | D2 (Dopamine) |

|---|---|---|---|---|---|---|

| This compound Sulfate | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Amphetamine | >10,000 | >10,000 | >10,000 | >10,000 | ~3,000 | ~5,000 |

| Ephedrine | ~1,500 | ~2,000 | ~3,000 | ~2,500 | >10,000 | >10,000 |

| Norepinephrine | ~50 | ~20 | ~100 | ~250 | >10,000 | >10,000 |

Note: The presented values are approximations from various sources and should be considered as such. The primary mechanism of action for many of these compounds involves monoamine transporters, which is not fully captured by receptor binding affinities alone.[4]

Table 2: Illustrative In Vivo Cardiovascular Effects (Comparison with Ephedrine)

| Parameter | This compound Sulfate (Expected Effect) | Ephedrine Sulfate (Oral Dose) - Example Data |

|---|---|---|

| Change in Systolic BP (mmHg) | Increase | +15 to +25 |

| Change in Diastolic BP (mmHg) | Increase | +10 to +20 |

| Change in Heart Rate (bpm) | Increase | +10 to +20 |

Note: The quantitative data for ephedrine sulfate is provided as a reasonable, albeit indirect, reference due to the structural and pharmacological similarities with this compound.[5] Actual effects of this compound sulfate would require direct clinical investigation.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to characterizing the pharmacodynamics of a sympathomimetic amine like this compound sulfate.

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound sulfate for various adrenergic receptor subtypes.

Materials:

-

Cell membranes expressing the adrenergic receptor subtype of interest (e.g., from HEK293 cells).

-

Radioligand specific for the receptor subtype (e.g., [3H]prazosin for α1, [3H]rauwolscine for α2, [3H]dihydroalprenolol for β).

-

This compound sulfate solutions of varying concentrations.

-

Non-specific binding control (e.g., a high concentration of an unlabeled antagonist).

-

Assay buffer (e.g., Tris-HCl with MgCl2).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Protocol:

-

Prepare a series of dilutions of this compound sulfate.

-

In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and either buffer, unlabeled non-specific control, or a concentration of this compound sulfate.

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound sulfate (the concentration that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

References

- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

Structural relationship between pholedrine and amphetamine

An In-depth Technical Guide on the Structural and Pharmacological Relationship Between Pholedrine and Amphetamine

Abstract

This technical guide provides a detailed examination of the structural and pharmacological relationship between this compound and amphetamine. Both molecules belong to the phenethylamine (B48288) class, with amphetamine being a potent central nervous system (CNS) stimulant and this compound acting primarily as a peripherally-acting sympathomimetic agent. The core structural difference—a hydroxyl group at the para-position of the phenyl ring in this compound—is responsible for significant alterations in physicochemical properties and pharmacological activity. This document summarizes key chemical and biological data, outlines relevant experimental protocols for synthesis and analysis, and visualizes critical molecular and functional relationships to provide a comprehensive resource for researchers in pharmacology and medicinal chemistry.

Structural Analysis

Amphetamine and this compound share a common β-phenylethylamine backbone, which is fundamental to their interaction with monoamine systems. Amphetamine, chemically (±)-1-phenylpropan-2-amine, is the parent compound of its structural class.[1] this compound, or 4-[2-(methylamino)propyl]phenol, is structurally a hydroxylated and N-methylated derivative of amphetamine, specifically 4-hydroxy-N-methylamphetamine.[2][3]

The primary structural distinction is the presence of a hydroxyl (-OH) group at the para- (4-) position of the aromatic ring in this compound. This modification is introduced metabolically in humans, where this compound (p-OHMA) is a major metabolite of methamphetamine, which itself is the N-methylated analog of amphetamine.[4] The addition of this polar hydroxyl group drastically changes the molecule's properties compared to amphetamine and methamphetamine.

Physicochemical and Pharmacokinetic Properties

The structural difference between amphetamine and this compound directly impacts their physicochemical characteristics, which in turn governs their pharmacokinetic profiles. The hydroxyl group on this compound increases its polarity and hydrogen bonding capability, leading to a lower lipid solubility (LogP) compared to amphetamine. This reduced lipophilicity significantly impairs its ability to cross the blood-brain barrier, resulting in predominantly peripheral effects.

| Property | Amphetamine | This compound | Reference(s) |

| IUPAC Name | 1-phenylpropan-2-amine | 4-[2-(methylamino)propyl]phenol | [1][3] |

| Molecular Formula | C₉H₁₃N | C₁₀H₁₅NO | [1][3] |

| Molar Mass (g·mol⁻¹) | 135.21 | 165.23 | [1][3] |

| Predicted LogP | ~1.8 - 2.0 | ~1.12 - 1.7 | [2] |

| Primary Metabolism | Hydroxylation by CYP2D6 | N/A (is a metabolite) | [4] |

| Key Pharmacokinetic Trait | Readily crosses blood-brain barrier | Limited CNS penetration | [4] |

Pharmacological Profile and Mechanism of Action

Both amphetamine and this compound are sympathomimetic agents, meaning they mimic the effects of stimulating the sympathetic nervous system. However, their mechanisms and sites of action differ significantly due to their structural variations.

Amphetamine is a potent central nervous system stimulant. Its primary mechanism involves acting as a substrate for monoamine transporters, particularly the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET).[5] It is taken up into the presynaptic neuron where it disrupts the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytosolic dopamine and norepinephrine.[5] This action, combined with its ability to induce reverse transport (efflux) of these neurotransmitters through DAT and NET, results in a massive increase in synaptic monoamine concentrations.[6][7]

This compound acts as a sympathomimetic agent with effects comparable to ephedrine.[2] Due to its poor ability to cross the blood-brain barrier, its actions are primarily peripheral. It functions as an indirect-acting sympathomimetic by promoting the release of norepinephrine from presynaptic sympathetic neurons.[1] This leads to effects such as vasoconstriction and mydriasis (pupil dilation), the latter being its primary clinical application in diagnosing Horner's syndrome.[3]

Quantitative Receptor and Transporter Interactions

Direct comparative in vitro binding or functional data for this compound at monoamine transporters is not widely available in peer-reviewed literature. Amphetamine's activity, however, is well-characterized. It acts as a substrate for both DAT and NET, with a higher affinity for NET.[6] It also interacts with VMAT2 with an affinity similar to endogenous monoamines.

| Target | Ligand | Assay Type | Value (Kᵢ or IC₅₀, nM) | Species | Reference(s) |

| DAT | d-Amphetamine | [³H]WIN 35,428 Binding | ~2,700 - 7,000 | Rat | [5] |

| NET | d-Amphetamine | [³H]Nisoxetine Binding | ~400 - 1,400 | Rat | [5][6] |

| SERT | d-Amphetamine | [³H]Paroxetine Binding | >10,000 | Rat | [5] |

| VMAT2 | d-Amphetamine | [³H]DA Uptake Inhibition | ~2,000 | Human | |

| DAT | This compound | - | Data Not Available | - | - |

| NET | This compound | - | Data Not Available | - | - |

| VMAT2 | This compound | - | Data Not Available | - | - |

Note: Kᵢ/IC₅₀ values can vary significantly based on experimental conditions (e.g., tissue preparation, radioligand, buffer composition).

Structure-Activity Relationship (SAR)

The SAR for this pair is straightforward and illustrative of a key principle in neuropharmacology:

-

N-Methylation : The N-methyl group on this compound (relative to a hypothetical 4-hydroxyamphetamine) generally maintains or slightly modifies activity at adrenergic sites but does not fundamentally alter the core mechanism compared to its primary amine counterpart.

-

Para-Hydroxylation : This is the most critical modification. The addition of a polar hydroxyl group at the 4-position of the phenyl ring significantly increases polarity. This change:

-

Reduces CNS Penetration : Decreased lipophilicity hinders passage across the blood-brain barrier, localizing the drug's effects primarily to the periphery.

-

Alters Receptor Interaction : While specific binding data is scarce, the hydroxyl group can form hydrogen bonds, potentially altering the binding mode and affinity for transporter proteins compared to the non-polar phenyl ring of amphetamine. This often leads to a preference for norepinephrine systems over dopamine systems.

-

Creates a Site for Metabolism : The phenyl ring of amphetamine is a primary site for metabolic hydroxylation by CYP2D6 to form active metabolites like 4-hydroxyamphetamine. This compound already possesses this hydroxyl group.

-

Experimental Protocols

Synthesis Protocol: Amphetamine via Leuckart Reaction

This protocol describes a common clandestine method for amphetamine synthesis. Warning: This procedure is for informational purposes only. The synthesis of amphetamine is illegal in many jurisdictions and should only be performed by licensed professionals in a controlled laboratory setting.

Objective: To synthesize amphetamine from phenyl-2-propanone (P2P).

Materials:

-

Phenyl-2-propanone (P2P, benzylmethylketone)

-

Formamide (B127407) (or ammonium (B1175870) formate (B1220265) and formic acid)

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (B78521) (NaOH) solution

-

Diethyl ether (or other suitable organic solvent)

-

Sulfuric acid (H₂SO₄), concentrated

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus.

Procedure:

-

Formylation: Combine P2P and a molar excess of formamide in a round-bottom flask. If using ammonium formate, formic acid is also added. Heat the mixture under reflux for several hours (e.g., 4-6 hours at 160-180°C).[4] This reaction forms the N-formylamphetamine intermediate.

-

Hydrolysis: Cool the reaction mixture. Add concentrated HCl and heat under reflux for 2-4 hours to hydrolyze the N-formyl intermediate to the primary amine (amphetamine).

-

Basification and Extraction: Cool the acidic solution and carefully basify with a NaOH solution until strongly alkaline (pH > 12). This converts the amphetamine hydrochloride salt to the free base. Transfer the mixture to a separatory funnel and extract the amphetamine free base into an organic solvent like diethyl ether. Perform multiple extractions to ensure complete recovery.

-

Purification (Optional): The amphetamine free base can be purified by steam distillation or vacuum distillation.

-

Salt Formation: Combine the organic extracts. While stirring, slowly add a solution of concentrated H₂SO₄ in an appropriate solvent (e.g., isopropanol) to precipitate amphetamine sulfate (B86663).

-

Isolation: Collect the precipitated amphetamine sulfate by filtration, wash with cold solvent (e.g., ether), and dry.

Assay Protocol: Monoamine Transporter Binding Affinity (Competitive Radioligand Assay)

This protocol outlines a general method for determining the binding affinity (Kᵢ) of a test compound (e.g., amphetamine) for the dopamine transporter (DAT) using rat striatal tissue.

Objective: To determine the Kᵢ of a test compound for DAT by measuring its ability to displace a specific radioligand.

Materials:

-

Rat striatal tissue (rich in DAT)

-

Radioligand: e.g., [³H]WIN 35,428

-

Non-specific binding agent: e.g., 10 µM Cocaine or GBR-12909

-

Test compound (Amphetamine) at various concentrations

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4

-

Wash Buffer: Ice-cold Assay Buffer

-

Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.3% polyethyleneimine (PEI)

-

Scintillation fluid

-

Homogenizer, centrifuges, 96-well plates, vacuum filtration manifold, scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat striatum in ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to remove nuclei and debris.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 min at 4°C to pellet the membranes.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation to wash the membranes.